17 beta-Dihydro Equilin-16,16,17-d3
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Overview
Description
17 beta-Dihydro Equilin-16,16,17-d3 is a synthetic compound with the molecular formula C18H19D3O2 and a molecular weight of 273.38 . It is a deuterated form of 17 beta-Dihydro Equilin, which is a metabolite of equilin, an estrogenic steroid produced by horses . This compound is often used in scientific research due to its stable isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17 beta-Dihydro Equilin-16,16,17-d3 involves the deuteration of 17 beta-Dihydro EquilinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is supplied with detailed characterization data compliant with regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions
17 beta-Dihydro Equilin-16,16,17-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
17 beta-Dihydro Equilin-16,16,17-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 17 beta-Dihydro Equilin-16,16,17-d3 involves its interaction with estrogen receptors in the body. It mimics the effects of natural estrogens, promoting the growth and development of female reproductive tissues and secondary sex characteristics . The compound also affects the release of pituitary gonadotropins, influencing the menstrual cycle and other hormonal processes .
Comparison with Similar Compounds
Similar Compounds
17 beta-Dihydroequilenin: Another deuterated estrogenic compound with similar properties.
Estradiol: A natural estrogen with a higher binding affinity for estrogen receptors.
Equilin: The parent compound from which 17 beta-Dihydro Equilin is derived.
Uniqueness
17 beta-Dihydro Equilin-16,16,17-d3 is unique due to its stable isotopic properties, making it valuable in research applications where precise measurements are required. Its deuterated form also provides insights into the metabolic pathways and mechanisms of action of estrogenic compounds .
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(13S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14?,16?,17-,18-/m0/s1/i7D2,17D |
InChI Key |
NLLMJANWPUQQTA-SCHMTDERSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CCC3C(=CCC4=C3C=CC(=C4)O)C2CC1([2H])[2H])C)O |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Origin of Product |
United States |
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